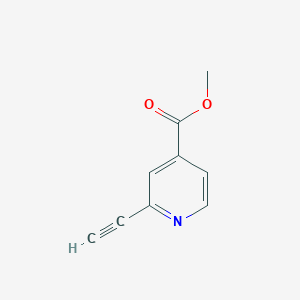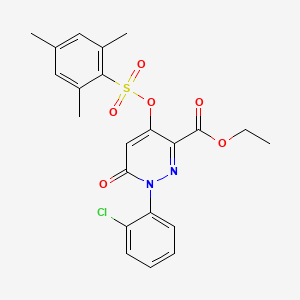![molecular formula C18H21FN2 B2419014 1-[(4-Fluorophenyl)(phenyl)methyl]-1,4-diazepane CAS No. 503807-15-6](/img/structure/B2419014.png)
1-[(4-Fluorophenyl)(phenyl)methyl]-1,4-diazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-[(4-Fluorophenyl)(phenyl)methyl]-1,4-diazepane” is a chemical compound with a complex structure. It is not directly mentioned in the search results, but related compounds such as “N-[(4-fluorophenyl)(phenyl)methyl]-N-Methylamine” and “1-(4-Fluorophenyl)-1-methylethylamine” are mentioned . These compounds have similar structures and may share similar properties.
科学的研究の応用
Synthesis of Other Compounds
This compound can be used as a starting material in the synthesis of other complex organic compounds . It’s often used in the pharmaceutical industry where it can be modified to create a variety of drugs .
Anti-Allergic Activities
A series of novel derivatives of this compound were designed, synthesized, and tested for in vivo anti-allergic activities . Most of these derivatives exhibited significant effects on both allergic asthma and allergic itching .
Treatment of Allergies
This compound has been found to have higher affinity to H1 receptors than histamine, making it a potential candidate for the treatment of allergies . It’s often used in the synthesis of antihistamines .
Research and Development
This compound is often used in research and development, particularly in the field of medicinal chemistry . It’s used to study its properties, potential applications, and how it interacts with other compounds .
Industrial Applications
In the industrial sector, this compound is used in the production of various products . It’s often used in the synthesis of other chemicals that are used in a variety of industries .
Educational Purposes
This compound is often used in educational settings, particularly in chemistry labs . It’s used to demonstrate various chemical reactions and techniques .
Safety and Hazards
特性
IUPAC Name |
1-[(4-fluorophenyl)-phenylmethyl]-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2/c19-17-9-7-16(8-10-17)18(15-5-2-1-3-6-15)21-13-4-11-20-12-14-21/h1-3,5-10,18,20H,4,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVPHNNVCUIJBGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2418932.png)
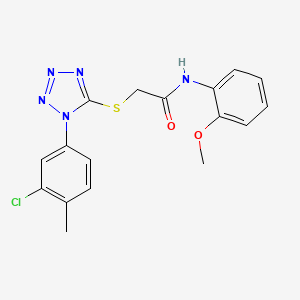
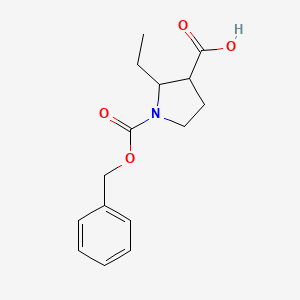
![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(2-ethylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2418935.png)
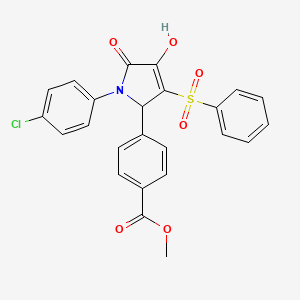
![5-((2-Chlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2418939.png)
![2-[[1-(3-Fluoropyridine-4-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2418940.png)
![2-[(4-chlorobenzyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde](/img/structure/B2418941.png)
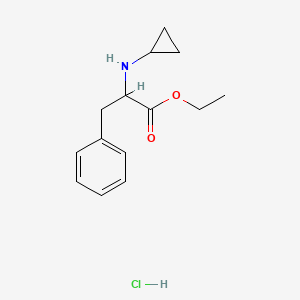
![4-tert-butyl-N-{[6-(diethylamino)pyridin-3-yl]methyl}-2-oxopyrrolidine-3-carboxamide](/img/structure/B2418946.png)
![2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}acetonitrile](/img/structure/B2418947.png)
![3-(Benzo[d][1,3]dioxol-5-ylamino)-1-cyclohexylpyrrolidine-2,5-dione](/img/structure/B2418951.png)
